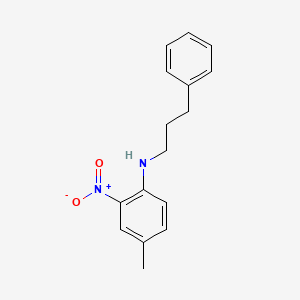
2-アミノアセトヒドラジド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoacetohydrazide Hydrochloride is a chemical compound with the molecular formula C₂H₈ClN₃O. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals.
科学的研究の応用
2-Aminoacetohydrazide Hydrochloride has a wide array of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and as a precursor in the synthesis of agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoacetohydrazide Hydrochloride typically involves the reaction of glycine hydrazide with hydrochloric acid. The process can be summarized as follows:
Starting Material: Glycine hydrazide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is obtained by crystallization from the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of 2-Aminoacetohydrazide Hydrochloride follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of glycine hydrazide and hydrochloric acid are handled in industrial reactors.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
化学反応の分析
Types of Reactions: 2-Aminoacetohydrazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various halides and other electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted hydrazides.
作用機序
The mechanism by which 2-Aminoacetohydrazide Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its action often involves the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Hydrazine: A simple hydrazine derivative with similar reactivity.
Acetohydrazide: Another hydrazide compound with comparable chemical properties.
Glycine Hydrazide: The starting material for the synthesis of 2-Aminoacetohydrazide Hydrochloride.
Uniqueness: 2-Aminoacetohydrazide Hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and applications. Unlike simpler hydrazides, it offers a combination of amino and hydrazide functionalities, making it versatile in various chemical transformations and research applications.
特性
IUPAC Name |
2-aminoacetohydrazide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O.ClH/c3-1-2(6)5-4;/h1,3-4H2,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNPFXROHHJYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)


